molecular formula C19H24BN2O B1435944 10-Hydroxyimipramine BH3-Aduct CAS No. 20438-96-4

10-Hydroxyimipramine BH3-Aduct

Cat. No. B1435944
CAS RN: 20438-96-4
M. Wt: 307.2 g/mol
InChI Key: LKFGDRGNDLMJIA-UHFFFAOYSA-N
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Description

10-Hydroxyimipramine BH3-Aduct is a chemical compound that has gained significant attention in the research field due to its potential application in various scientific experiments. It is available online from Pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular structure of 10-Hydroxyimipramine BH3-Aduct is represented by the formula C19H24BN2O . More detailed structural information may be available through resources like PubChem .

Scientific Research Applications

Dihydropteridine Reductase Deficiency and Treatment

Dihydropteridine reductase (DHPR) deficiency, a genetic disorder affecting tetrahydrobiopterin (BH4) regeneration, showcases the complexity of metabolic pathways similar to those that "10-Hydroxyimipramine BH3-Aduct" might influence. BH4 is crucial for aromatic amino acid hydroxylation, affecting dopamine and serotonin synthesis. Treatments involving L-dopa/carbidopa and BH4 supplementation have shown clinical improvements, although challenges in correcting neurotransmitter levels persist, indicating the nuanced role of biochemical modulators in metabolic pathways (Coughlin et al., 2013).

Tetrahydrobiopterin Deficiencies

An international survey of tetrahydrobiopterin (BH4) deficiencies provided insights into clinical and biochemical findings, treatment strategies, and outcomes in patients with BH4-related disorders. This emphasizes the critical role of cofactors in neurotransmitter synthesis and the potential impact of therapeutic interventions in managing such deficiencies (Opladen et al., 2012).

Metabolites of Imipramine

Research on imipramine metabolites, including hydroxylation pathways, offers a glimpse into the metabolic transformations that compounds like "10-Hydroxyimipramine BH3-Aduct" may undergo. Understanding these metabolites' properties and interactions can inform the development of therapeutic agents and the interpretation of their pharmacological effects (Crammer & Scott, 2004).

Antimicrobial Evaluation of Amphiphilic Derivatives

The synthesis and evaluation of amphiphilic neamine derivatives for their antimicrobial activity highlight the importance of chemical modifications in enhancing biological activity. This research underscores the potential for chemical derivatives, such as "10-Hydroxyimipramine BH3-Aduct," to serve specific therapeutic purposes by targeting microbial pathogens or modulating biochemical pathways (Baussanne et al., 2010).

HMG-CoA Reductase Inhibition in Vascular Function

The study on HMG-CoA reductase inhibition improving endothelial cell function and inhibiting smooth muscle cell proliferation provides an example of how targeting specific enzymes can have broad therapeutic implications, including for vascular health. This could relate to the pharmacodynamics of compounds like "10-Hydroxyimipramine BH3-Aduct" if they similarly influence metabolic pathways or receptor signaling (Yang et al., 2000).

Future Directions

While specific future directions for 10-Hydroxyimipramine BH3-Aduct are not available, the field of controlled drug delivery is rapidly evolving . The development of new pharmaceutical drugs and the discovery of new compounds are areas of active research that could potentially involve 10-Hydroxyimipramine BH3-Aduct.

properties

InChI

InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGDRGNDLMJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxyimipramine BH3-Aduct

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.